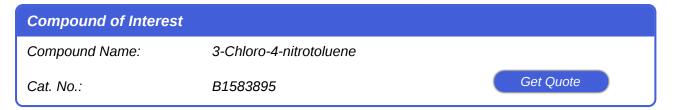
IUPAC name for 3-Chloro-4-nitrotoluene

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An In-depth Technical Guide to 2-Chloro-4-methyl-1-nitrobenzene

This technical guide provides a comprehensive overview of 2-chloro-4-methyl-1-nitrobenzene, commonly known as **3-chloro-4-nitrotoluene**, tailored for researchers, scientists, and professionals in drug development. This document details its chemical properties, experimental protocols for its synthesis and analysis, and its applications in scientific research.

Chemical Identity and Properties

The compound commonly referred to as **3-chloro-4-nitrotoluene** has the systematic IUPAC name of 2-chloro-4-methyl-1-nitrobenzene[1][2].

Table 1: Chemical Identifiers

| Identifier | Value |
|-------------------|--|
| IUPAC Name | 2-chloro-4-methyl-1-nitrobenzene[1][2] |
| Common Name | 3-Chloro-4-nitrotoluene[1][3][4] |
| CAS Number | 38939-88-7[1][2][3] |
| Molecular Formula | C7H6CINO2[1][2][3] |
| SMILES | CC1=CC(=C(C=C1)INVALID-LINK[O-])CI[1] |
| InChI | InChI=1S/C7H6CINO2/c1-5-2-3- 7(9(10)11)6(8)4-5/h2-4H,1H3[1] |



Table 2: Physicochemical Properties

| Property | Value |
|------------------|---------------------|
| Molecular Weight | 171.58 g/mol [1][3] |
| Appearance | Solid[3] |
| Melting Point | 24-28 °C[3][4] |
| Boiling Point | 219 °C[3][4] |
| Refractive Index | n20/D 1.564[3] |

Experimental Protocols Synthesis of 2-chloro-4-methyl-1-nitrobenzene

A documented method for the synthesis of 2-chloro-4-methyl-1-nitrobenzene involves the reaction of 5-methyl-2-nitrobenzoic acid.[4]

Materials:

- 5-methyl-2-nitrobenzoic acid
- Silver sulfate (Ag2SO4)
- Copper acetate (Cu(OAc)2)
- 2,9-dimethyl-1,10-o-phenanthroline (ligand)
- Sodium chloride (NaCl)
- Dimethyl sulfoxide (DMSO)
- · Ethyl acetate
- Anhydrous sodium sulfate
- Distilled water



Procedure:

- To a reaction tube equipped with a magnetic stirrer, sequentially add 6.2 mg of silver sulfate, 36.3 mg of copper acetate, 12.5 mg of 2,9-dimethyl-1,10-o-phenanthroline, 36.2 mg of 5-methyl-2-nitrobenzoic acid, and 17.5 mg of sodium chloride in 4 mL of dimethyl sulfoxide.[4]
- Heat the reaction mixture in an oil bath at 160 °C and stir for 24 hours under an oxygen atmosphere.[4]
- After completion, quench the reaction by adding an appropriate amount of distilled water.[4]
- Extract the product three times with 10 mL of ethyl acetate each time.[4]
- Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.[4]

This procedure reportedly yields 14.8 mg of **3-chloro-4-nitrotoluene** (a 43% yield).[4]

Analytical Method: Reverse-Phase HPLC

2-chloro-4-methyl-1-nitrobenzene can be analyzed using a reverse-phase high-performance liquid chromatography (RP-HPLC) method.[5]

Conditions:

- Column: Newcrom R1 HPLC column[5]
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[5] For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[5]
- Detection: This method is suitable for UV-Vis detection and can be adapted for mass spectrometry.[5]

This method is scalable and can be employed for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies.[5]

Applications in Research and Development



2-chloro-4-methyl-1-nitrobenzene serves as a valuable intermediate in organic synthesis. A notable application is in the synthesis of quinoxaline derivatives. These derivatives are being developed as positron emission tomography (PET) radiotracers for imaging the N-Methyl-D-aspartate (NMDA) receptor, which is significant for neuroscience research and drug development targeting neurological disorders.[4]

As a class of compounds, chlorinated nitroaromatics are crucial building blocks for the synthesis of a wide range of heterocyclic compounds and other industrial chemicals.[6]

Safety and Handling

2-chloro-4-methyl-1-nitrobenzene is classified as harmful if swallowed (Acute Toxicity 4, Oral). [1][3] It is essential to handle this chemical with appropriate safety precautions.

Recommended Personal Protective Equipment (PPE):

- Hand Protection: Wear protective gloves.[3][7]
- Eye Protection: Use chemical safety goggles or face shields.[3][7]
- Respiratory Protection: In case of insufficient ventilation, wear a suitable dust mask (e.g., N95).[3][7]

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

Visualized Workflow

The following diagram illustrates the synthesis protocol for 2-chloro-4-methyl-1-nitrobenzene.



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Caption: Synthesis workflow for 2-chloro-4-methyl-1-nitrobenzene.



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